molecular formula C13H24N2O2 B12045731 Tert-butyl 3-(piperidin-1-YL)azetidine-1-carboxylate

Tert-butyl 3-(piperidin-1-YL)azetidine-1-carboxylate

Cat. No.: B12045731
M. Wt: 240.34 g/mol
InChI Key: RXFYTACYDZUNSU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate typically involves the reaction of azetidine with piperidine in the presence of a tert-butyl ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • Tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate
  • 1-Boc-3-piperidone

Uniqueness

Tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its azetidine ring and piperidine moiety provide a versatile framework for chemical modifications, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-piperidin-1-ylazetidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-11(10-15)14-7-5-4-6-8-14/h11H,4-10H2,1-3H3

InChI Key

RXFYTACYDZUNSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCCCC2

Origin of Product

United States

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